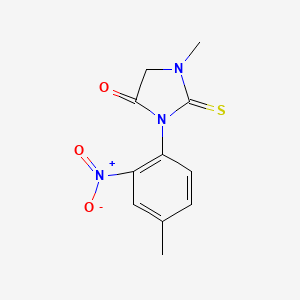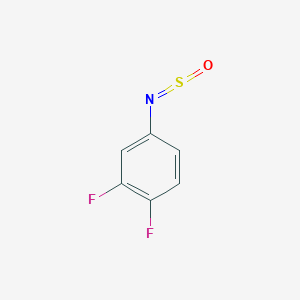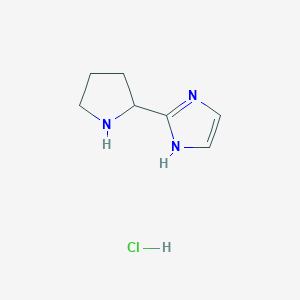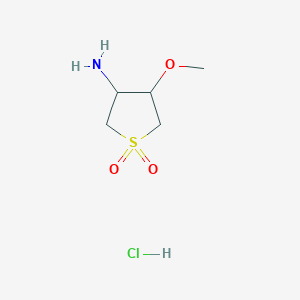
2-(6-Chlor-1-methyl-1H-indol-3-yl)ethan-1-amin-hydrochlorid
Übersicht
Beschreibung
Indole derivatives are a significant class of heterocyclic compounds. They are prevalent in many natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One of the common methods is multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions to form complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, some indole derivatives have a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich unserer Verbindung von Interesse, haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie werden auf ihre Fähigkeit untersucht, Krebszellen anzugreifen und abzutöten, wobei die Forschung auf ihr Potenzial in Therapien für verschiedene Krebsarten hinweist . Die spezifischen Mechanismen, nach denen sie wirken, umfassen die Störung der Zellteilung, die Induktion von Apoptose und die Hemmung des Tumorwachstums.
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von Indolderivaten machen sie wertvoll bei der Entwicklung neuer Antibiotika. Sie haben sich als wirksam gegen eine Reihe von Mikroben erwiesen, darunter Bakterien und Pilze, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz von entscheidender Bedeutung ist .
Neurologische Störungen
Die Forschung deutet darauf hin, dass Indolderivate eine Rolle bei der Behandlung neurologischer Störungen spielen können. Ihre Interaktion mit Neurotransmittersystemen könnte zu neuen Behandlungen für Krankheiten wie Parkinson und Alzheimer sowie andere neurodegenerative Erkrankungen führen .
Herz-Kreislauf-Gesundheit
Indolverbindungen wurden mit der Herz-Kreislauf-Gesundheit in Verbindung gebracht, wobei Studien ihre Verwendung bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz untersuchen. Ihr Potenzial liegt in ihrer Fähigkeit, den Blutdruck und die Herzfunktion zu modulieren .
Entzündungshemmende und schmerzlindernde Wirkungen
Die entzündungshemmenden und schmerzlindernden Wirkungen von Indolderivaten werden für die Behandlung chronischer Schmerzen und entzündlicher Erkrankungen erforscht. Sie könnten eine Alternative zu traditionellen nichtsteroidalen Antirheumatika (NSAIDs) bieten, mit weniger Nebenwirkungen .
Antivirene Anwendungen
Indolderivate haben eine antivirale Aktivität gezeigt, einschließlich gegen Influenza und Hepatitis-C-Virus (HCV). Dies eröffnet Möglichkeiten für neue antivirale Medikamente, insbesondere für Viren, die derzeit nur begrenzt Behandlungsmöglichkeiten haben .
Modulation des endokrinen Systems
Einige Indolderivate wurden auf ihre Fähigkeit untersucht, das endokrine System zu beeinflussen. Sie können beispielsweise die Synthese von Aldosteron beeinflussen, einem Hormon, das den Blutdruck und den Elektrolythaushalt reguliert, was bei der Behandlung von Erkrankungen wie Hyperaldosteronismus von Vorteil sein könnte .
Stoffwechselstörungen
Die Rolle von Indolderivaten bei Stoffwechselstörungen ist ein Gebiet der aktiven Forschung. Sie könnten Anwendungen bei der Behandlung von Diabetes, Fettleibigkeit und verwandten metabolischen Syndromen haben, indem sie Stoffwechselwege beeinflussen, die am Stoffwechsel und der Energiehomöostase beteiligt sind .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . The interaction often involves the compound binding to its target receptor, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties. They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body . The development of novel methods of synthesis and the exploration of their biological activities are areas of ongoing research .
Biochemische Analyse
Biochemical Properties
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . For instance, it can interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for cell signaling and regulation .
Cellular Effects
The effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to cell growth inhibition. Moreover, it can modulate metabolic pathways, resulting in altered cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. For instance, the compound can undergo hydroxylation and conjugation reactions, resulting in metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The localization of this compound within cells can also influence its activity, as it may preferentially accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis .
Eigenschaften
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQOWKQMXRSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)


![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)


![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)



